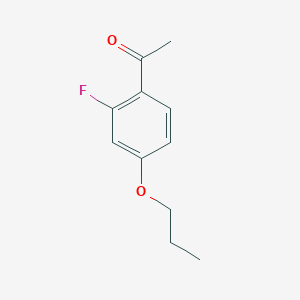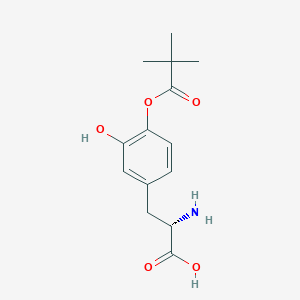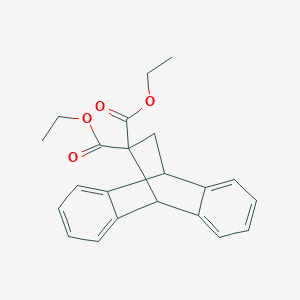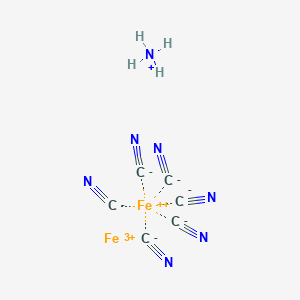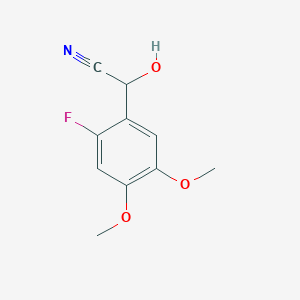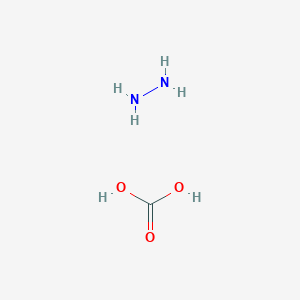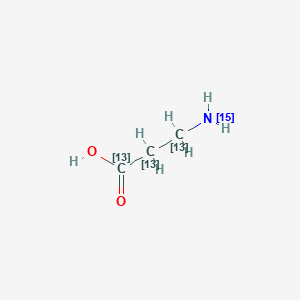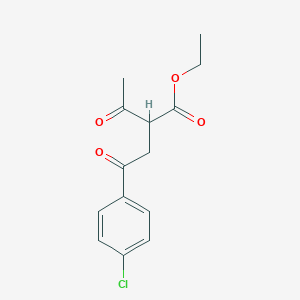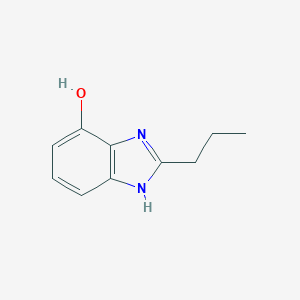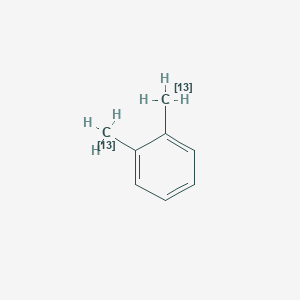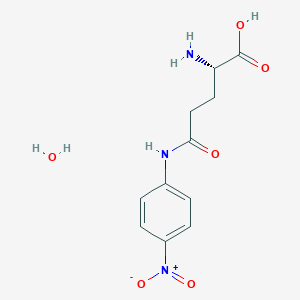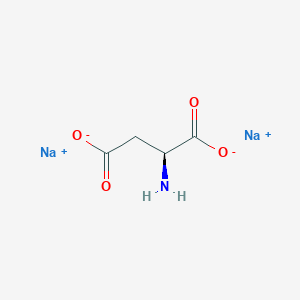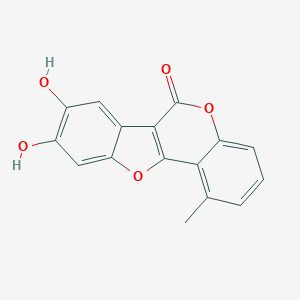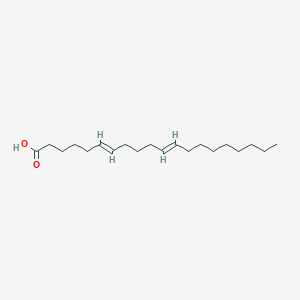
6,11-Icosadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Icosadienoic acid is a polyunsaturated fatty acid that belongs to the omega-6 family of fatty acids. It is also known as eicosadienoic acid or 20:2(n-6). This fatty acid is found in various plant and animal sources, including fish, nuts, and seeds. 6,11-Icosadienoic acid has gained attention in scientific research due to its potential health benefits and therapeutic applications.
Mécanisme D'action
The mechanism of action of 6,11-Icosadienoic acid is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It also activates certain enzymes involved in lipid metabolism and enhances insulin sensitivity.
Effets Biochimiques Et Physiologiques
6,11-Icosadienoic acid has various biochemical and physiological effects on the body. It has been shown to reduce inflammation, improve lipid metabolism, and enhance insulin sensitivity. It also has antioxidant properties and can protect against oxidative stress. In addition, 6,11-Icosadienoic acid has been shown to improve skin health, cognitive function, and immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6,11-Icosadienoic acid in lab experiments include its availability, stability, and affordability. It is also easy to synthesize or extract from natural sources. However, the limitations include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 6,11-Icosadienoic acid. These include studying its effects on different types of cancer, exploring its potential as a therapeutic agent for metabolic disorders, and investigating its role in cognitive function and neurodegenerative diseases. Further research is also needed to determine the optimal dosage and safety profile of 6,11-Icosadienoic acid.
Méthodes De Synthèse
6,11-Icosadienoic acid can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of linoleic acid with iodine and silver acetate, followed by hydrogenation and dehydrogenation. The extraction method involves the isolation of the fatty acid from natural sources, such as fish oil, nut oils, and seed oils. The extracted oil is then purified and concentrated to obtain 6,11-Icosadienoic acid.
Applications De Recherche Scientifique
6,11-Icosadienoic acid has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to improve lipid metabolism and reduce the risk of cardiovascular diseases. In addition, 6,11-Icosadienoic acid has been studied for its effects on the immune system, skin health, and cognitive function.
Propriétés
Numéro CAS |
122458-81-5 |
|---|---|
Nom du produit |
6,11-Icosadienoic acid |
Formule moléculaire |
C20H36O2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(6E,11E)-icosa-6,11-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,14-15H,2-8,11-13,16-19H2,1H3,(H,21,22)/b10-9+,15-14+ |
Clé InChI |
JCIGYPWFRJJJJC-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCC/C=C/CCCCC(=O)O |
SMILES |
CCCCCCCCC=CCCCC=CCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCC=CCCCCC(=O)O |
Synonymes |
6,11-eicosadienoic acid 6,11-icosadienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)
